molecular formula C10H13FN2O2 B7980210 tert-Butyl (3-fluoropyridin-4-yl)carbamate CAS No. 1260683-20-2

tert-Butyl (3-fluoropyridin-4-yl)carbamate

Cat. No.: B7980210
CAS No.: 1260683-20-2
M. Wt: 212.22 g/mol
InChI Key: WIZGKLCQBIOGNX-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoropyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H14FN2O2. It is a derivative of pyridine, where a fluorine atom is substituted at the 3-position and a tert-butyl carbamate group is attached at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-fluoropyridin-4-yl)carbamate typically involves the reaction of 3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

3-fluoropyridine+tert-butyl chloroformatetriethylaminetert-Butyl (3-fluoropyridin-4-yl)carbamate\text{3-fluoropyridine} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 3-fluoropyridine+tert-butyl chloroformatetriethylamine​tert-Butyl (3-fluoropyridin-4-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-fluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

tert-Butyl (3-fluoropyridin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

  • tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
  • tert-Butyl (2-chloro-4-fluoropyridin-3-yl)carbamate
  • tert-Butyl (3-fluoropyridin-2-yl)carbamate

Uniqueness: tert-Butyl (3-fluoropyridin-4-yl)carbamate is unique due to the specific positioning of the fluorine atom and the carbamate group on the pyridine ring. This unique structure can influence its reactivity and binding properties, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-(3-fluoropyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZGKLCQBIOGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857518
Record name tert-Butyl (3-fluoropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260683-20-2
Record name tert-Butyl (3-fluoropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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